molecular formula C12H9F3N2O B566730 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine CAS No. 1261840-25-8

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B566730
CAS No.: 1261840-25-8
M. Wt: 254.212
InChI Key: NCFKNZZAUJSJDM-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves the following steps:

    Formation of the Trifluoromethoxy Phenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. This can be achieved through various methods, including the reaction of phenol derivatives with trifluoromethylating agents.

    Coupling with Pyridine: The trifluoromethoxy phenyl intermediate is then coupled with a pyridine derivative.

    Introduction of the Amine Group: The final step involves the introduction of the amine group at the 4-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the presence of both the trifluoromethoxy group and the pyridine ring with an amine group

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFKNZZAUJSJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744712
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-25-8
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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